N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide
Description
N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group at the N1 position and a 2-fluorobenzamide moiety linked via a methylene bridge at the C3 position. The compound’s design leverages halogenated aromatic groups (chlorophenyl and fluorobenzamide) to enhance binding affinity and metabolic stability, common strategies in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZRUCZSKWSAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone intermediate. This intermediate is then reacted with 4-chlorobenzyl chloride under basic conditions to form the 4-chlorophenyl-substituted pyrrolidinone. The final step involves the reaction of this intermediate with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The primary focus of research on N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide lies in its potential as a pharmaceutical agent. Studies have indicated that compounds with similar structures may exhibit significant biological activity, including:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various metabolic pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes .
- Neurological Disorders : Research suggests that compounds within this class could be beneficial in treating neurological conditions due to their ability to modulate neurotransmitter systems.
Pharmacological Insights
This compound interacts with specific molecular targets, leading to various biological effects. Its mechanism of action may involve:
- Binding Affinity : The compound's structural characteristics allow it to bind effectively to certain receptors or enzymes, potentially altering their activity and influencing physiological processes .
- Therapeutic Potential : Its unique pharmacological profile suggests applications in treating inflammation and other conditions linked to enzyme dysregulation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. The molecular formula is with a molecular weight of 387.8 g/mol. Understanding its chemical properties is crucial for further development and application in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Several compounds share structural motifs with N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide, particularly in their halogenated aromatic and heterocyclic components:
Key Observations :
- Pyrrolidinone vs.
- Halogenation Patterns : The 4-chlorophenyl and 2-fluorobenzamide groups in the target compound contrast with the dual fluorophenyl groups in Example 53 (), which may reduce metabolic oxidation but increase steric hindrance .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, analogues offer insights:
- Its chromen-4-one and pyrazolo-pyrimidine moieties indicate kinase or protease inhibition activity .
- Triazolo-oxazine Derivatives () : The trifluoropropyl group enhances lipophilicity (logP ~3.5 predicted), likely improving blood-brain barrier penetration compared to the target compound’s benzamide group .
Research Implications and Limitations
- Structural Advantages: The target compound’s pyrrolidinone core and balanced halogenation may offer a favorable balance between solubility and target engagement, addressing limitations seen in bulkier analogues (e.g., Example 53) .
- Data Gaps : Absence of in vitro or in vivo data for the target compound limits direct mechanistic comparisons. Further studies should prioritize enzymatic assays (e.g., kinase inhibition) and ADMET profiling.
Biological Activity
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide (CAS Number: 954668-88-3) is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrrolidine ring
- Chlorophenyl group
- Fluorobenzamide moiety
These structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in various physiological processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClFN₂O₂ |
| Molecular Weight | 346.8 g/mol |
| CAS Number | 954668-88-3 |
This compound is believed to exert its biological effects through interactions with various molecular targets. The compound may act as an inhibitor of certain enzymes and receptors, modulating their activity. While specific pathways are still under investigation, preliminary studies suggest potential applications in treating neurological disorders and inflammatory conditions.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Inhibition of enzyme activity : Studies have shown that related compounds can inhibit enzymes involved in critical metabolic pathways.
- Receptor modulation : The compound may interact with receptors linked to angiogenesis and cell survival, affecting processes such as endothelial cell proliferation and migration .
In Vivo Studies
Case studies have highlighted the potential efficacy of this compound in animal models:
- A study demonstrated its ability to lower plasma cholesterol levels in cholesterol-fed hamsters, suggesting a role in lipid metabolism regulation .
Pharmacological Profile
The pharmacological profile of this compound includes:
Case Studies
- Cholesterol Absorption Inhibition : In a controlled study involving hamsters, the compound showed significant reduction in liver cholesteryl esters, indicating its potential as a therapeutic agent for hyperlipidemia .
- Neurological Applications : Preliminary findings suggest that similar compounds may have neuroprotective effects, warranting further investigation into their use for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Key parameters include:
-
Temperature : Elevated temperatures (~80–100°C) for amide bond formation (e.g., using EDCI/HOBt coupling) .
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
-
Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl chlorides) .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Step Reaction Type Key Conditions Yield Range 1 Cyclization DMF, 80°C, 12h 60–70% 2 Amide Coupling EDCI/HOBt, RT, 24h 75–85% 3 Purification Column chromatography (EtOAc/Hex) 90–95% purity
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm regiochemistry of the pyrrolidinone and benzamide moieties. Anomalies in aromatic proton splitting may indicate steric hindrance .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis; ESI-MS to detect [M+H] at m/z 377.81 .
- FT-IR : Peaks at ~1650–1680 cm (amide C=O stretch) and ~1250 cm (C-F stretch) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 7–14 days. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement . Crystallize the compound via vapor diffusion (e.g., dichloromethane/pentane).
- Key Metrics : Check the Flack parameter to confirm absolute configuration and analyze torsion angles (e.g., C3-C4-N-C7) to validate spatial arrangement .
Q. What strategies address contradictions in biological activity data across in vitro assays?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values. Replicate assays in triplicate with positive controls (e.g., kinase inhibitors for enzyme studies) .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. How can computational modeling predict the compound’s binding affinity to putative targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology-modeled structures of targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Align the compound’s electronegative groups (F, Cl) with target active-site residues .
Q. What experimental designs validate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- Knockdown/Overexpression Studies : Use siRNA or CRISPR-Cas9 to modulate putative targets (e.g., MAPK pathways). Measure downstream biomarkers via Western blot .
- Metabolic Profiling : LC-MS-based metabolomics to track changes in glycolysis/TCA cycle intermediates .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Refine docking scores with Schrödinger’s FEP+ to account for solvation/entropy effects .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to validate docking poses .
Structural and Functional Insights
Q. What modifications to the pyrrolidinone or benzamide groups enhance target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the 4-chlorophenyl (e.g., Br, CF) or benzamide (e.g., methyl, methoxy) positions. Test against target panels .
- Meta Analysis : Compare with structurally related compounds (e.g., N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acetamide derivatives) to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
